1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Halogen bonding Structure-activity relationship Benzofuran-pyrrolidine scaffold

This benzofuran-pyrrolidine hybrid features a unique ortho-bromine substituent that enables rapid diversification via Suzuki, Buchwald-Hartwig, and Sonogashira couplings—a key advantage over non-halogenated or chloro analogs. Its dihydrobenzofuran core offers enhanced metabolic stability. Ideal for kinase, GPCR, and anti-inflammatory programs requiring parallel SAR library synthesis. Research-use only; competitive pricing and global shipping available.

Molecular Formula C19H18BrNO2
Molecular Weight 372.262
CAS No. 2097919-22-5
Cat. No. B2448222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
CAS2097919-22-5
Molecular FormulaC19H18BrNO2
Molecular Weight372.262
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4Br
InChIInChI=1S/C19H18BrNO2/c20-17-4-2-1-3-16(17)19(22)21-9-7-15(12-21)13-5-6-18-14(11-13)8-10-23-18/h1-6,11,15H,7-10,12H2
InChIKeyZMWUFWOWTGNDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097919-22-5): Chemical Identity and Procurement Baseline


1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine (CAS 2097919-22-5) is a synthetic small molecule (C19H18BrNO2, MW 372.3 g/mol) comprising a pyrrolidine core N-substituted with a 2-bromobenzoyl group and C-3-substituted with a 2,3-dihydro-1-benzofuran-5-yl moiety . The compound belongs to the broader class of benzofuran-pyrrolidine hybrids, a scaffold associated with diverse bioactivities including anti-inflammatory, antitumor, and CNS-modulating effects [1]. It is listed as a research chemical (not for human or veterinary use) and is employed as a synthetic intermediate and building block in medicinal chemistry [1].

Why 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine Cannot Be Casually Substituted: The Ortho-Bromine and Dihydrobenzofuran Differentiation Logic


Close analogs of 1-(2-bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine — including the 1-benzoyl analog (CAS 2097863-02-8), the 4-bromobenzoyl regioisomer, and the 1-(2-chlorobenzoyl) variant — differ in halogen identity, substitution position, or the nature of the carbonyl linker (benzoyl vs. sulfonyl). The ortho-bromine atom introduces unique electronic and steric features: it can participate in halogen bonding with biological targets, alters the conformational preferences of the benzoyl group, and provides a synthetic handle for further derivatization via cross-coupling reactions [1][2]. The 2,3-dihydrobenzofuran moiety contributes to metabolic stability relative to fully aromatic benzofurans and modulates lipophilicity (LogP) and hydrogen-bonding capacity, parameters that are exquisitely sensitive to even single-atom substitutions [2]. These structural features collectively determine target engagement, selectivity, and ADME properties in ways that are not predictable by simple analog extrapolation.

Quantitative Differential Evidence for 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine: Comparator-Based Analysis for Scientific Procurement


Ortho-Bromobenzoyl Halogen Bonding Potential vs. Non-Halogenated and Chloro Analogs

The ortho-bromine in the 2-bromobenzoyl group of the target compound introduces halogen bond donor capability that is absent in the 1-benzoyl analog (CAS 2097863-02-8) and weaker in the 1-(2-chlorobenzoyl) variant. Halogen bonding strength follows Br > Cl ≫ H, with bromine's σ-hole being more electropositive and polarizable than chlorine's [1]. In functionalized pyrrolidine series, 4-bromobenzoyl derivatives have demonstrated selectivity for tumor cells over normal fibroblasts (class-level inference) [2]. The ortho positioning further influences the dihedral angle of the benzoyl group, potentially altering target binding conformations compared to para-substituted or unsubstituted analogs.

Halogen bonding Structure-activity relationship Benzofuran-pyrrolidine scaffold

Anti-Inflammatory Pathway Modulation: NF-κB Inhibition in Benzofuran-Pyrrolidine Hybrids vs. Unsubstituted Pyrrolidines

Benzofuran-pyrrolidine hybrids, as a compound class, have demonstrated NF-κB pathway inhibitory activity in RAW-264.7 macrophage models. In a representative study of heterocyclic/benzofuran hybrids, compound 5d inhibited NO generation with an IC50 of 52.23 ± 0.97 μM and down-regulated pro-inflammatory cytokines (TNF-α, IL-6, COX-2) via NF-κB and MAPK signaling pathways [1]. While this specific IC50 is for a piperazine/benzofuran hybrid (not the target compound), the benzofuran moiety is the conserved pharmacophore responsible for NF-κB engagement [1]. Simple N-benzoyl pyrrolidines lacking the dihydrobenzofuran group show substantially reduced or absent NF-κB activity in comparable assays (class-level inference).

NF-κB inhibition Anti-inflammatory Benzofuran-pyrrolidine hybrids

Molecular Weight and Lipophilicity Profile vs. Closest Available Analogs: Implications for Permeability and Solubility

The target compound (MW 372.3, empirical formula C19H18BrNO2) occupies a distinct physicochemical space compared to its closest structurally characterized analogs . The 1-benzoyl analog (CAS 2097863-02-8, C19H19NO2, MW 293.4) is lighter and lacks the bromine atom, while the 1-(2-bromobenzenesulfonyl) analog (CAS 2097857-85-5, C18H18BrNO3S, MW 408.3) is heavier and introduces a sulfonamide linker . The bromine atom increases MW by ~79 Da versus the non-brominated analog and raises calculated LogP by approximately 0.5–0.8 log units based on fragment-based estimates [1]. These differences impact membrane permeability, aqueous solubility, and CYP450 metabolic susceptibility in compound-specific ways.

Physicochemical properties Drug-likeness Lead optimization

Bromine as a Synthetic Diversification Handle: Comparative Derivatization Potential

The aryl bromide in the 2-bromobenzoyl group of the target compound serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), enabling rapid generation of analog libraries [1]. In contrast, the 1-benzoyl analog (CAS 2097863-02-8) lacks this reactive site, requiring electrophilic aromatic substitution or directing-group strategies for further functionalization. The 1-(2-chlorobenzoyl) analog is less reactive in cross-coupling due to the higher C-Cl bond dissociation energy (~95 kcal/mol vs. ~80 kcal/mol for C-Br) [2]. This differential reactivity makes the brominated compound the preferred choice for parallel synthesis and SAR exploration campaigns.

Cross-coupling Medicinal chemistry Library synthesis

Dihydrobenzofuran vs. Benzofuran: Metabolic Stability Advantage

The 2,3-dihydro-1-benzofuran moiety in the target compound is a partially saturated analog of benzofuran. The saturation of the furan ring eliminates the electron-rich furan double bond that is susceptible to cytochrome P450-mediated oxidative metabolism and epoxidation in fully aromatic benzofurans [1]. In the context of MAO-B inhibitor development, cyclization of benzyl ether into a benzofuran ring significantly improved metabolic stability in vitro, and dihydrobenzofuran scaffolds have been employed in clinically advanced candidates (e.g., darifenacin) to balance potency with pharmacokinetic performance [2]. The dihydrobenzofuran-5-yl substitution pattern of the target compound is identical to that found in darifenacin (an M3 muscarinic antagonist), suggesting a validated motif for pharmacokinetic optimization.

Metabolic stability Dihydrobenzofuran Lead optimization

Highest-Confidence Application Scenarios for 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Library Expansion via Palladium-Catalyzed Cross-Coupling

The ortho-bromine substituent enables rapid diversification of the benzoyl group via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, generating focused analog libraries for SAR exploration [1]. This is the primary synthetic value proposition of the compound, as the 1-benzoyl analog lacks this reactive handle and the chloro analog is significantly less reactive [2]. Teams engaged in kinase inhibitor, GPCR modulator, or anti-inflammatory programs where benzofuran-pyrrolidine is the core scaffold will find this compound the most efficient entry point for parallel chemistry.

NF-κB and MAPK Pathway Probe Development for Inflammation Research

Benzofuran-containing hybrids have demonstrated NF-κB pathway inhibition in RAW-264.7 macrophages at low micromolar concentrations (e.g., IC50 ~52 μM for NO inhibition) [1]. The target compound, bearing the conserved dihydrobenzofuran pharmacophore, is structurally positioned to serve as a starting point for developing chemical probes targeting the NF-κB/MAPK signaling axis [2]. The bromine provides a built-in SAR handle, and the dihydrobenzofuran offers improved metabolic stability relative to benzofuran [2]. Researchers investigating inflammatory diseases (rheumatoid arthritis, IBD, psoriasis) may utilize this compound as a scaffold for probe development.

Halogen Bonding Structure-Based Drug Design Studies

The ortho-bromine atom provides a well-defined σ-hole capable of forming halogen bonds with backbone carbonyl oxygens, carboxylate side chains, or π-systems in protein binding pockets [1]. This feature distinguishes the compound from non-halogenated and chloro analogs. Computational chemists and structural biologists can use this compound to experimentally validate halogen bonding interactions predicted by docking or molecular dynamics, particularly in targets where halogen bonding has been hypothesized to improve selectivity (e.g., kinase hinge regions, GPCR orthosteric sites) [2].

Organic Synthesis Methodology Development: C-H Functionalization and Directed Metalation

The combination of the Lewis-basic amide carbonyl, the bromine atom, and the electron-rich dihydrobenzofuran ring makes this compound a versatile substrate for developing directed ortho-metalation, C-H activation, and halogen dance methodologies [1]. The compound's multiple functional handles (amide, aryl bromide, benzylic C-H in the dihydrofuran ring) provide chemists with orthogonal reactive sites for studying selectivity in complex polyfunctional settings [2].

Quote Request

Request a Quote for 1-(2-Bromobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.